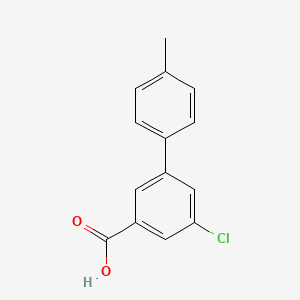

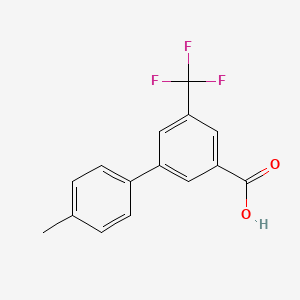

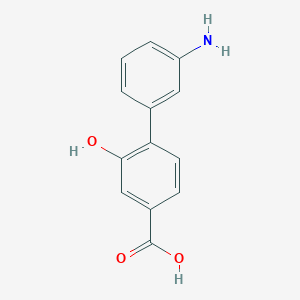

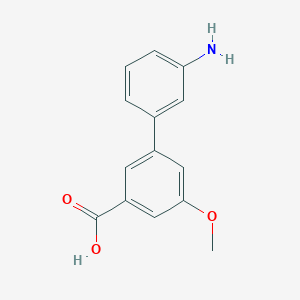

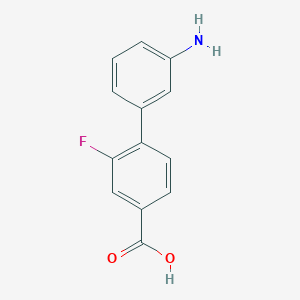

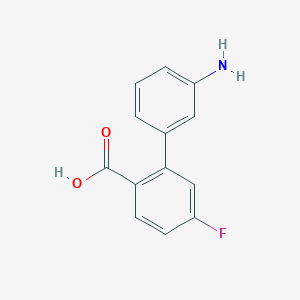

2-(3-Aminophenyl)-4-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-Aminophenyl)-4-fluorobenzoic acid” likely belongs to the class of organic compounds known as aniline and substituted anilines . These are organic compounds containing an aminobenzene moiety .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as 2-(3-aminophenyl)-benzothiazole analogs have been synthesized for evaluation of in vitro anticancer potential .Chemical Reactions Analysis

Boronic acids, which may be structurally similar to the compound , have been studied for their reactions with diols and strong Lewis bases . They have found utility in various sensing applications .Mechanism of Action

Target of Action

It’s known that similar compounds have been used in the development of protein degrader building blocks . These compounds interact with proteins like Cereblon, which play a crucial role in various cellular processes .

Mode of Action

It’s known that such compounds can interact with their targets through the formation of covalent bonds . In the case of protein degraders, these compounds can bind to target proteins, marking them for degradation and thus influencing cellular processes .

Biochemical Pathways

It’s known that similar compounds can influence the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction plays a crucial role in various biochemical processes, including the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that similar boronic acid compounds are only marginally stable in water , which could impact their bioavailability

Result of Action

It’s known that similar compounds used as protein degraders can lead to the degradation of target proteins, influencing various cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Aminophenyl)-4-fluorobenzoic acid. For instance, it’s known that similar boronic acid compounds are only marginally stable in water , suggesting that the presence of water could influence their stability. Furthermore, the pH of the environment could also influence the rate of reactions involving similar compounds .

Properties

IUPAC Name |

2-(3-aminophenyl)-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-9-4-5-11(13(16)17)12(7-9)8-2-1-3-10(15)6-8/h1-7H,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWPOGLOYOBHNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=C(C=CC(=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688641 |

Source

|

| Record name | 3'-Amino-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261914-66-2 |

Source

|

| Record name | 3'-Amino-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.